![molecular formula C9H10FNOS B1462492 3-[(2-Fluorophenyl)sulfanyl]propanamide CAS No. 1097789-62-2](/img/structure/B1462492.png)
3-[(2-Fluorophenyl)sulfanyl]propanamide
Übersicht
Beschreibung
“3-[(2-Fluorophenyl)sulfanyl]propanamide” is a chemical compound with the CAS Number: 1097789-62-2 . It has a molecular weight of 199.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10FNOS/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 199.25 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and evaluation of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, which are structurally similar to "3-[(2-Fluorophenyl)sulfanyl]propanamide," have demonstrated significant anticancer activities. These compounds, developed through chemoselective Michael reaction and novel thiation methods, showed potent antiproliferative activity against human cancer cell lines HCT-116 and MCF-7, highlighting the quinoxaline ring's suitability as a scaffold for anticancer drug development (El Rayes et al., 2019).
Molecular Properties and Pharmacokinetics
Investigations into the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), including those structurally related to "this compound," reveal insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for understanding the ideal pharmacokinetic characteristics of these compounds for preclinical studies, thereby aiding in the development of new therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
TRPV1 Antagonism for Pain Management
Research on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides and their analogs has identified potent TRPV1 antagonists, which are valuable for pain management. These compounds, including derivatives of "this compound," have shown efficacy in analgesic activity and the ability to block capsaicin-induced responses, making them promising candidates for treating pain and related conditions (Ann et al., 2016).
Molecular Conformation and Environmental Effects
The study of bicalutamide analogs, including those incorporating "this compound" motifs, focuses on their molecular conformation and the effects of environmental factors on their properties. Such research is essential for understanding the bioactivity and pharmacological profiles of these compounds, particularly in the context of androgen receptor antagonism and the development of anti-cancer drugs (Joo et al., 2008).
Quantum Chemical Studies
Quantum chemical studies of anti-prostatic carcinoma drugs structurally related to "this compound" provide valuable insights into their molecular structures, potential energy, and electronic properties. Such analyses contribute to the understanding of the interaction mechanisms with biological targets and the optimization of therapeutic efficacy (Otuokere & Amaku, 2015).
Safety and Hazards
The safety information for “3-[(2-Fluorophenyl)sulfanyl]propanamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNNPWGEKSBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate](/img/structure/B1462410.png)
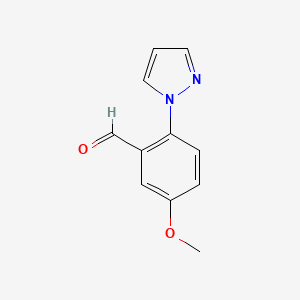
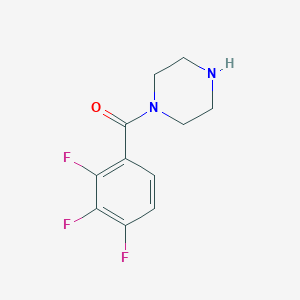
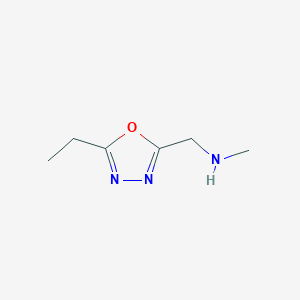
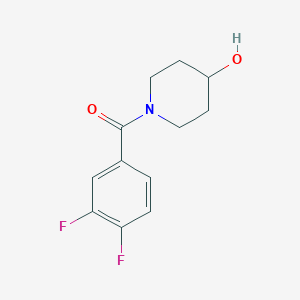
![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)

![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)
amine](/img/structure/B1462423.png)
![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
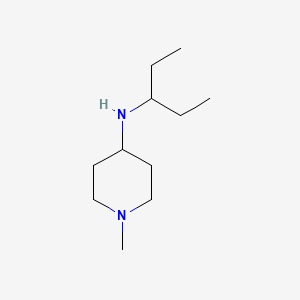

methanone](/img/structure/B1462431.png)
methanone](/img/structure/B1462432.png)
